

A Comprehensive Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name: 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

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This document provides an in-depth overview of **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde**, a heterocyclic aromatic compound significant in synthetic chemistry. It serves as a crucial intermediate and building block for the development of novel compounds, particularly in the pharmaceutical and agrochemical industries[1]. This guide covers its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis.

Molecular Structure and IUPAC Nomenclature

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms.[2] The structure features methyl groups at positions 1 and 5, and a carbaldehyde (formyl) group at position 4.[2] This specific arrangement of substituents dictates its chemical reactivity and utility in organic synthesis.

The standard IUPAC name for this compound is **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde**. [3][4][5] It is also referred to as 1,5-dimethylpyrazole-4-carbaldehyde.[3]

Caption: Molecular structure of **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde**.

Physicochemical and Identification Data

The key identifying and physical properties of **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde** are summarized below. This data is essential for its proper handling, characterization, and application in experimental settings.

Property	Value	Reference(s)
IUPAC Name	1,5-Dimethyl-1H-pyrazole-4-carbaldehyde	[3][4][5]
CAS Number	25711-30-2	[2][3][4]
Molecular Formula	C ₆ H ₈ N ₂ O	[2][3][4][5]
Molecular Weight	124.14 g/mol	[2][3][5]
Melting Point	60°C	[2]
Boiling Point	110-112°C (at 760 Torr)	[2]
Density	1.11 ± 0.1 g/cm ³ (at 20°C, 760 Torr)	[2]
Flash Point	92.3 ± 21.8°C	[2]
pKa (Predicted)	0.75 ± 0.10	[2]
Kovats Retention Index	1047 (Semi-standard non-polar column)	[3][6]

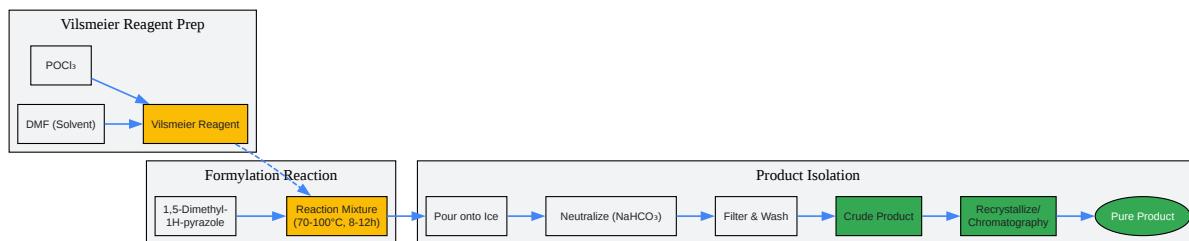
Experimental Protocols for Synthesis

Several synthetic routes have been established for the preparation of **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde**. The most common and efficient methods are detailed below.

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[2][7] For precursors like 1,5-dimethyl-1H-pyrazole, the dimethyl substituents direct the formylation to occur preferentially at the 4-position of the pyrazole ring.[2] This method typically provides moderate to good yields, often in the range of 50-60%. [2][8]

Protocol:

- Reagent Preparation: The Vilsmeier reagent is prepared by slowly adding phosphoryl chloride (POCl_3 , 1.0-1.2 equivalents) to ice-cold N,N-dimethylformamide (DMF), which serves as both a reagent and a solvent.
- Reaction: The starting material, 1,5-dimethyl-1H-pyrazole (1.0 equivalent), is dissolved in DMF and added to the prepared Vilsmeier reagent.
- Heating: The reaction mixture is stirred and heated, typically at temperatures ranging from 70°C to 100°C, for a period of 8 to 12 hours.^{[8][9]} Reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.
- Neutralization: The acidic solution is neutralized to a pH of 7-8 using a suitable base, such as sodium bicarbonate (NaHCO_3) or sodium hydroxide (NaOH) solution.^[9] This step induces the precipitation of the crude product.
- Purification: The resulting solid is collected by filtration, washed thoroughly with cold water, and dried.^[9] Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.



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Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

An alternative synthetic route involves the oxidation of the corresponding primary alcohol, (1,5-dimethyl-1H-pyrazol-4-yl)methanol.[2] This method is effective if the alcohol precursor is readily available. Manganese dioxide (MnO_2) is a common and selective oxidizing agent for this type of transformation.

Protocol:

- Precursor Preparation: The starting material, (1,5-dimethyl-1H-pyrazol-4-yl)methanol, is prepared via appropriate synthetic methods.
- Reaction Setup: The precursor alcohol (1.0 equivalent) is dissolved in a suitable organic solvent, such as acetone or dichloromethane.
- Oxidation: Activated manganese dioxide (MnO_2 , 5-10 equivalents) is added to the solution. The suspension is stirred vigorously at a temperature of approximately 60°C.[2] The reaction progress is monitored by TLC until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solid MnO_2 and its byproducts are removed by filtration through a pad of celite. The filter cake is washed with additional solvent to ensure complete recovery of the product.
- Purification: The solvent from the combined filtrate is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure **1,5-Dimethyl-1H-pyrazole-4-carbaldehyde**.

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Caption: Workflow for the synthesis via oxidation of the corresponding alcohol.

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